N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is a synthetic compound developed for its potential use in pharmacological research. [] It functions as a potent and selective serotonin 5-HT2A receptor inverse agonist. [] This compound has been investigated for its potential therapeutic applications in various central nervous system disorders. []
One reported synthesis route for N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide involves a multi-step process starting from p-tolylmethylamine. [] First, p-tolylmethylamine is reacted to yield an intermediate compound, which is further modified to generate the precursor molecule for radiolabeling, 2-(4-methoxyphenyl)-N-(4-methylbenzyl)piperidin-4-amine. [] This precursor is then reacted with [11C]methyl triflate in a process known as [11C]-methylation to produce the radiolabeled form of the compound, [11C]2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide. [] The synthesis takes approximately 30 minutes, yielding a product with a specific activity of 4500 ± 500 Ci/mmol and greater than 99% chemical and radiochemical purities. []
While specific chemical reactions involving N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide are not extensively described in the provided papers, it is known to act as a ligand for 5-HT2A receptors. [] This interaction suggests the involvement of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the receptor's binding site. []
N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide exhibits its pharmacological effects primarily by acting as an inverse agonist at the serotonin 5-HT2A receptor. [] Unlike agonists, which activate receptors, inverse agonists bind to the receptor and produce an effect opposite to that of the endogenous agonist. [] In the case of N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide, this inverse agonism at 5-HT2A receptors leads to the suppression of 5-HT2A receptor signaling, potentially contributing to its therapeutic effects in conditions where excessive 5-HT2A receptor activity is implicated. []
N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been investigated for its potential as an imaging probe for 5-HT2A receptors using Positron Emission Tomography (PET). [] The radiolabeled form, [11C]2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, was synthesized and studied in anesthetized baboons. [] Despite its ability to penetrate the blood-brain barrier, the lack of specific binding and rapid efflux from the brain made it unsuitable as a PET ligand for imaging 5-HT2A receptors. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2